N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a 6-methylbenzo[d]thiazol-2-yl moiety and a methylsulfonyl group at the para position of the benzamide core. This compound belongs to a class of sulfonamide-containing molecules known for their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties . Its structure combines a benzothiazole ring (a privileged scaffold in medicinal chemistry) with a sulfonyl benzamide group, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-8-13-20-21(14-16)29-23(24-20)25(15-17-6-4-3-5-7-17)22(26)18-9-11-19(12-10-18)30(2,27)28/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDLSLKJTKQTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the benzyl and methylsulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Cancer Therapy
One of the most significant applications of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is its role as an inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is an enzyme involved in histone methylation and gene expression regulation, playing a critical role in cancer cell proliferation. Inhibiting EZH2 can lead to reduced cancer cell survival, making this compound a promising candidate for cancer treatment, particularly in cancers characterized by EZH2 overexpression .
Case Studies:
- A study demonstrated that this compound effectively blocks EZH2 activity, leading to suppressed proliferation in various cancer cell lines. These findings suggest that it could serve as a therapeutic agent in cancers driven by aberrant EZH2 activity.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory potential. Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Enzyme Activity:
- The compound's sulfonamide group is often associated with various biological activities, including the inhibition of specific enzymes crucial for metabolic processes .
Comparative Analysis of Related Compounds
To better understand the applications of this compound, it is useful to compare it with other related compounds that have shown similar biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria and fungi. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the benzamide, thiazole, or sulfonyl groups. Key analogues include:
Key Structural Insights :
- Sulfonyl Group Position : The methylsulfonyl group at the para position in the target compound contrasts with analogues like 7a (3-methylsulfonyl) and 7b (4-ethylsulfonyl). Positional changes alter electronic properties and steric interactions, affecting binding to targets like kinases or TLRs .
- Thiazole Substitutions : The 6-methylbenzo[d]thiazol-2-yl group in the target compound provides a bulky, lipophilic moiety absent in pyridinyl-thiazole analogues (e.g., 7a, GSK735826A). This may enhance selectivity for benzothiazole-specific targets .
- Tautomerism : Unlike triazole-thione derivatives (e.g., compounds [7–9]), the target compound lacks tautomeric flexibility due to its rigid benzothiazole core, which could limit conformational adaptability during target binding .
Physicochemical and Spectral Properties
- IR/NMR Data: The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹) align with non-tautomeric benzamide-thiazole derivatives . In contrast, triazole-thiones [7–9] exhibit νC=S at 1247–1255 cm⁻¹ and lack C=O bands, confirming cyclization .
- Solubility : The N-benzyl and methylsulfonyl groups likely increase lipophilicity (logP > 3) compared to pyridinyl-thiazole analogues (logP ~2.5), impacting bioavailability .
Biological Activity
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This article explores its biological activity, focusing on its mechanism of action, effects on various cancer cell lines, and potential for further development as a therapeutic agent.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C23H20N2O3S2
- Molecular Weight : 436.6 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O3S2 |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 900004-76-4 |
This compound functions primarily as an inhibitor of enhancer of zeste homolog 2 (EZH2) , an enzyme involved in histone methylation and gene expression regulation. By inhibiting EZH2, this compound can effectively suppress cancer cell proliferation and survival, particularly in cancers associated with EZH2 overexpression .
Key Findings:
- EZH2 Inhibition : The compound has been shown to block EZH2 activity, leading to reduced histone methylation and altered gene expression profiles that favor apoptosis (programmed cell death) in cancer cells.
- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Biological Activity in Cancer Models
Numerous studies have investigated the anti-cancer properties of this compound. Below is a summary of findings from selected research:
Case Studies and Research Findings
- In vitro Studies : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- In vivo Efficacy : Animal model studies showed that the compound significantly inhibited tumor growth in xenograft models of breast and prostate cancers, corroborating its potential as an effective anti-cancer agent.
- Combination Therapy Potential : Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, potentially leading to improved patient outcomes .
Future Directions
Given the promising biological activity of this compound, future research should focus on:
- Mechanistic Studies : Further elucidating the precise molecular mechanisms by which this compound exerts its effects on cancer cells.
- Clinical Trials : Initiating clinical trials to assess safety, efficacy, and optimal dosing regimens in human subjects.
- Structural Modifications : Exploring structural analogs to enhance potency and selectivity against specific cancer types.
Q & A
Q. What are the key synthetic routes for N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, and how can purity be optimized?
The synthesis involves multi-step organic reactions, typically starting with the coupling of benzamide derivatives with thiazole and sulfonyl groups. Key steps include:
- Benzylation : Introduction of the benzyl group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere).
- Sulfonylation : Attachment of the methylsulfonyl group using sulfonyl chlorides in aprotic solvents like dichloromethane.
- Purification : Column chromatography or recrystallization to isolate the product (≥95% purity) . Optimization requires temperature control (e.g., 0–5°C for exothermic steps) and spectroscopic monitoring (TLC, NMR) to track intermediates .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR Spectroscopy : Confirms hydrogen environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and connectivity of the thiazole ring .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ≈ 463 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen its activity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting inflammatory pathways (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Modular Substitutions : Replace the benzyl group with electron-withdrawing groups (e.g., nitro, fluoro) to enhance target binding.
- Thiazole Ring Modifications : Introduce methyl or ethyl groups at the 6-position to assess steric effects on activity .
- Sulfonyl Group Variants : Compare methylsulfonyl with morpholinosulfonyl or dimethylsulfamoyl for solubility and potency . Data should be analyzed using multivariate regression to correlate structural features with IC₅₀ or MIC values .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to identify false positives/negatives .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., kinases, proteases) .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., N-(6-nitrobenzo[d]thiazol-2-yl) analogs) to isolate functional group contributions .
Q. How does the methylsulfonyl group influence pharmacokinetic properties?
- Solubility : Methylsulfonyl enhances polarity, improving aqueous solubility (logP reduction by ~0.5 units) compared to non-sulfonylated analogs .
- Metabolic Stability : Assess hepatic microsome clearance rates; sulfonyl groups often reduce CYP450-mediated oxidation .
- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp); polar groups may limit blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
